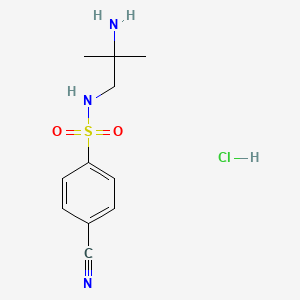
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide; hydrochloride, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical research. It is a synthetic molecule that is widely used in the laboratory to inhibit the activity of serine proteases. Serine proteases are a class of enzymes that play a critical role in many biological processes, including blood clotting, digestion, and immune response. AEBSF is a potent inhibitor of serine proteases and has many applications in scientific research.
Mécanisme D'action
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the enzyme, preventing it from carrying out its normal function. This compound is a broad-spectrum inhibitor of serine proteases and can inhibit many different enzymes in this class.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It can inhibit the activity of serine proteases in various biological processes, including blood clotting, inflammation, and immune response. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, it is important to note that the effects of this compound can vary depending on the specific serine protease being inhibited and the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride in lab experiments is its potency and specificity. This compound is a potent inhibitor of serine proteases and can be used at low concentrations to achieve complete inhibition. It is also a broad-spectrum inhibitor, meaning it can inhibit many different enzymes in this class. However, one limitation of this compound is that it is an irreversible inhibitor, meaning that once it forms a covalent bond with the active site of the enzyme, the inhibition is permanent. This can make it difficult to study the kinetics of enzyme inhibition using this compound.
Orientations Futures
There are many potential future directions for research on (E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride. One area of interest is the development of more specific inhibitors of individual serine proteases. While this compound is a broad-spectrum inhibitor, it can also inhibit other enzymes in addition to serine proteases. Developing more specific inhibitors could allow for more precise targeting of individual enzymes and could lead to the development of more effective therapies for diseases such as cancer. Another area of interest is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Improving the synthesis process could lead to increased availability and lower cost of this important research tool. Finally, there is potential for the development of new applications of this compound in areas such as drug discovery and diagnostic testing.
Méthodes De Synthèse
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride is synthesized by reacting 2-phenylethenesulfonyl chloride with 2-amino-2-ethylbutanol in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to produce this compound hydrochloride. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride is widely used in scientific research as a tool to study the role of serine proteases in various biological processes. It is commonly used to inhibit the activity of serine proteases in vitro and in vivo. This compound can be used to study the role of serine proteases in blood clotting, inflammation, and immune response. It is also used in the study of cancer, as many cancer cells rely on serine proteases for survival and proliferation.
Propriétés
IUPAC Name |
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-3-14(15,4-2)12-16-19(17,18)11-10-13-8-6-5-7-9-13;/h5-11,16H,3-4,12,15H2,1-2H3;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNBOOATJLJKMJ-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C=CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)



![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)